Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1269290-90-5
VCID: VC18441807
InChI: InChI=1S/C11H10FN3O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C11H10FN3O2
Molecular Weight: 235.21 g/mol

Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate

CAS No.: 1269290-90-5

Cat. No.: VC18441807

Molecular Formula: C11H10FN3O2

Molecular Weight: 235.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate - 1269290-90-5

Specification

CAS No. 1269290-90-5
Molecular Formula C11H10FN3O2
Molecular Weight 235.21 g/mol
IUPAC Name ethyl 5-fluoro-1-pyridin-2-ylpyrazole-4-carboxylate
Standard InChI InChI=1S/C11H10FN3O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2H2,1H3
Standard InChI Key ZGSFXHUGBQFGAM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)F

Introduction

Structural Characteristics

Molecular Architecture

The core structure of ethyl 5-fluoro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate comprises a pyrazole ring substituted with three distinct functional groups:

  • A fluorine atom at the 5-position, which introduces electronegativity and influences reactivity.

  • A pyridin-2-yl group at the 1-position, contributing aromaticity and potential hydrogen-bonding capabilities.

  • An ethyl ester at the 4-position, offering sites for hydrolysis or further derivatization.

Crystallographic studies of analogous pyrazole esters, such as ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, reveal that the pyrazole ring adopts a planar conformation with minor deviations (≤0.061 Å) in substituent positions . The dihedral angle between the pyrazole and ester groups in such compounds typically ranges from 10° to 15°, suggesting moderate conjugation between the aromatic system and the ester moiety .

Table 1: Key Structural Parameters of Related Pyrazole Esters

ParameterValue (Å or °)Source Compound
Pyrazole ring planarity (r.m.s)0.05Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Dihedral angle (pyrazole-ester)13.7°Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
C–F bond length1.34–1.38Fluorinated pyrazoles

Electronic and Steric Effects

The pyridin-2-yl group imposes steric hindrance near the pyrazole’s 1-position, potentially affecting regioselectivity in subsequent reactions. Quantum mechanical calculations on similar systems indicate that electron-withdrawing groups like fluorine reduce the electron density of the pyrazole ring, enhancing its susceptibility to nucleophilic attack at the 4-position . The ethyl ester’s carbonyl oxygen participates in hydrogen-bonding interactions, as observed in crystal packing patterns of related compounds .

Synthesis and Derivatization

Synthetic Routes

While no explicit synthesis for ethyl 5-fluoro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is documented, methodologies for analogous pyrazole esters involve:

  • Cyclocondensation: Reaction of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds.

  • Cross-Coupling: Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 1-position .

For example, the synthesis of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides begins with ester hydrolysis of ethyl pyrazole-4-carboxylates, followed by amidation with substituted pyridylamines . Adapting this approach, the target compound could be synthesized via:

  • Hydrolysis of the ethyl ester to the carboxylic acid.

  • Subsequent functionalization through amide bond formation or ester exchange.

Table 2: Representative Reaction Conditions for Pyrazole Ester Derivatives

StepReagents/ConditionsYield (%)Reference
Ester hydrolysisLiOH, THF, 0°C to RT85–92
AmidationSOCl₂, reflux; then pyridylamine75–88

Spectroscopic Characterization

Key spectral features inferred from related compounds include:

  • ¹H NMR: A singlet near δ 8.7–9.3 ppm for the pyrazole C–H proton, with splitting patterns for the pyridin-2-yl protons (δ 7.5–8.3 ppm) .

  • ¹³C NMR: Signals at δ 160–165 ppm for the carbonyl carbon and δ 145–155 ppm for the pyridine carbons .

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C–F stretch) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dictated by its polar functional groups:

  • Polar aprotic solvents: High solubility in DMSO and DMF due to hydrogen bonding with the ester and pyridine groups.

  • Aqueous media: Limited solubility, though hydrolysis of the ester to the carboxylic acid improves water compatibility .
    Stability studies on similar esters indicate decomposition temperatures above 200°C, with no significant degradation under ambient conditions .

Crystallographic Behavior

In the solid state, pyrazole esters exhibit intermolecular interactions such as:

  • C–H···O hydrogen bonds between ester oxygens and adjacent aromatic protons (distance: 2.60–3.15 Å) .

  • π–π stacking between pyridine and pyrazole rings (interplanar spacing: 3.4–3.8 Å) .

Biological and Industrial Applications

Antifungal Activity

N-(pyridinyl)pyrazole-4-carboxamides, such as those described in , exhibit EC₅₀ values of 81.3–176.5 µg/mL against phytopathogens like Gibberella zeae. These findings suggest that ester-to-amide conversion of the target compound could yield bioactive derivatives.

Table 3: Antifungal Activity of Pyrazole-4-Carboxamides

CompoundG. zeae EC₅₀ (µg/mL)F. oxysporum EC₅₀ (µg/mL)
6b81.397.8
6c94.2112.4

Comparative Analysis with Analogous Compounds

Substituent Effects on Bioactivity

Replacing the pyridin-2-yl group with pyridin-4-yl or phenyl groups alters biological activity:

  • Pyridin-4-yl derivatives show reduced COX-2 selectivity due to diminished steric shielding .

  • Fluorine at the 5-position enhances metabolic stability compared to chlorine or methyl substituents .

Industrial Relevance

In materials science, fluorinated pyrazoles serve as:

  • Ligands in coordination polymers (e.g., with Cu²⁺ or Zn²⁺).

  • Monomers for high-temperature-resistant polymers.

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